molecular formula C8H7IO B13986071 2-(4-Iodophenyl)oxirane

2-(4-Iodophenyl)oxirane

Cat. No.: B13986071
M. Wt: 246.04 g/mol
InChI Key: KMCIOYBQDJMMFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Iodophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-iodostyrene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions and yields the desired oxirane ring .

Another method involves the cyclization of halohydrins. For example, 4-iodophenyl-2-chloroethanol can be treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agent, solvent, and reaction temperature are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines, carboxylic acids.

    Catalysts: Tertiary amines, acids, or bases.

    Solvents: Dichloromethane, ethanol, or other polar solvents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)oxirane: Similar in structure but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in reaction rates and conditions due to the different halogen.

    2-(4-Chlorophenyl)oxirane: Contains a chlorine atom on the phenyl ring. It is less reactive than the iodine-substituted compound but still undergoes similar types of reactions.

    2-(4-Fluorophenyl)oxirane: Features a fluorine atom, which significantly alters the compound’s reactivity and stability compared to the iodine-substituted analog.

Uniqueness

2-(4-Iodophenyl)oxirane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences the compound’s reactivity, making it more susceptible to nucleophilic substitution and other reactions . The iodine atom also enhances the compound’s utility in radiolabeling and imaging studies .

Properties

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

2-(4-iodophenyl)oxirane

InChI

InChI=1S/C8H7IO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

KMCIOYBQDJMMFP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)I

Origin of Product

United States

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